

AMG 925 Demonstrates Potent Activity Against Quizartinib-Resistant FLT3 Mutations in Preclinical Studies

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Compound of Interest

Compound Name: AMG 925

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A comprehensive analysis of preclinical data reveals that **AMG 925**, a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), effectively targets FLT3 mutations that confer resistance to the selective FLT3 inhibitor quizartinib. These findings position **AMG 925** as a promising therapeutic strategy for acute myeloid leukemia (AML) patients who have developed resistance to current FLT3-targeted therapies.

Activating mutations in the FLT3 gene are present in approximately 30% of AML cases and are associated with a poor prognosis.^{[1][2][3]} While FLT3 inhibitors like quizartinib have shown clinical activity, their efficacy is often limited by the emergence of secondary resistance mutations in the FLT3 kinase domain, most notably at residues D835 and F691.^{[4][5][6][7]} Preclinical evidence strongly suggests that **AMG 925** can overcome this resistance, offering a potential new line of defense for these patients.

A key advantage of **AMG 925** lies in its dual-inhibitor mechanism. By targeting both FLT3 and CDK4, a key regulator of the cell cycle, **AMG 925** may not only suppress the primary oncogenic signaling from mutant FLT3 but also circumvent resistance mechanisms.^{[1][2][8][9]} Studies have shown that the addition of a CDK4 inhibitor can prevent the development of resistance to FLT3 inhibitors.^{[6][10][11]}

Comparative Efficacy Against Resistant Mutations

Preclinical studies have demonstrated the superior potency of **AMG 925** (also known as FLX925) against AML cell lines harboring quizartinib-resistant FLT3 mutations. The compound retains significant activity against the D835 and the gatekeeper F691 mutations, which are common mechanisms of clinical resistance to quizartinib.[12]

Cell Line	FLT3 Mutation	AMG 925 (FLX925) IC50 (nM)	Quizartinib IC50 (nM)	Fold-Potency of AMG 925 vs. Quizartinib
MOLM13	ITD	15	-	-
MOLM13	ITD/D835Y	28	>200-fold less potent	Significantly more potent
MV4-11	ITD	16	-	-
MV4-11	ITD/D835V	19	>200-fold less potent	Significantly more potent
MV4-11	ITD/N841I	16	-	-
MV4-11	ITD/F691L	73	>200-fold less potent	Significantly more potent

Data sourced from preclinical studies.[12] Note: Specific IC50 values for quizartinib against these resistant cell lines were not provided in the source material, but it was stated to be over 200-fold less potent.

Experimental Protocols

The following methodologies were employed in the preclinical evaluation of **AMG 925's** efficacy against quizartinib-resistant FLT3 mutations.

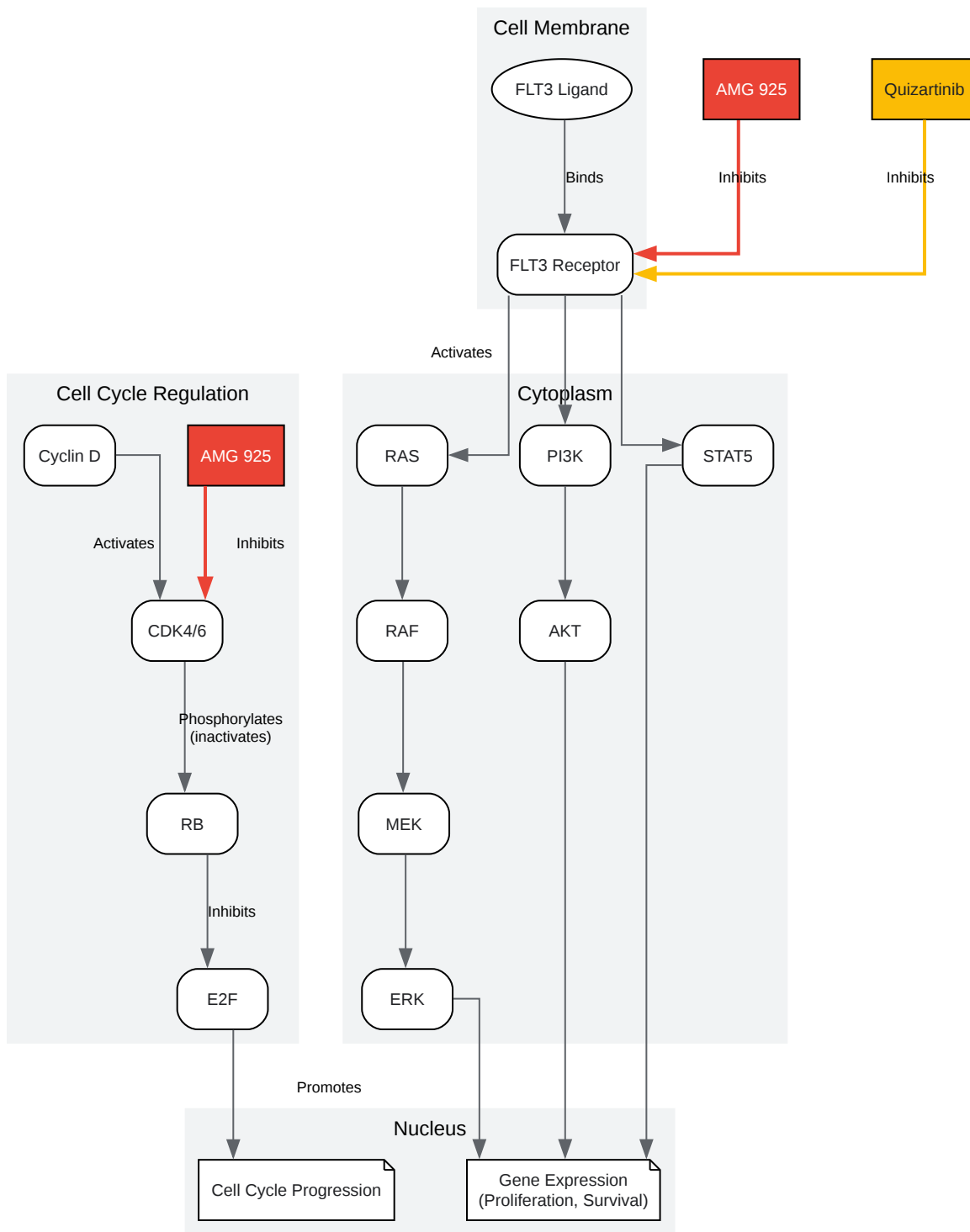
Cell Lines and Culture: Human AML cell lines, MOLM13 and MV4-11, harboring the FLT3-ITD mutation were used. Quizartinib-resistant sublines were generated through continuous exposure to increasing concentrations of quizartinib. The presence of secondary mutations in the FLT3 kinase domain (e.g., D835Y, D835V, N841I, F691L) was confirmed by sequencing. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

In Vitro Proliferation Assays: Cell viability was assessed using a standard MTS or CellTiter-Glo luminescent cell viability assay. Cells were seeded in 96-well plates and treated with serial dilutions of **AMG 925** or quizartinib for 72 hours. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

Western Blot Analysis: To assess the inhibition of FLT3 signaling, cells were treated with **AMG 925** or quizartinib for a specified time. Cell lysates were then subjected to SDS-PAGE and transferred to PVDF membranes. The membranes were probed with primary antibodies against phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, phosphorylated RB (p-RB), and total RB. Appropriate secondary antibodies were used for detection.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the FLT3 signaling pathway and the points of inhibition by **AMG 925**.



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Caption: FLT3 signaling and **AMG 925** inhibition.

This guide provides a comparative overview of the preclinical efficacy of **AMG 925** against quizartinib-resistant FLT3 mutations. The presented data and experimental methodologies underscore the potential of **AMG 925** as a valuable therapeutic agent for a subset of AML patients with significant unmet medical needs. Further clinical investigation is warranted to validate these promising preclinical findings.

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